molecular formula C11H9BrN6 B2476055 N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899953-86-7

N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2476055
CAS No.: 899953-86-7
M. Wt: 305.139
InChI Key: DOCUUGZJDDLPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Compounds based on the triazolo[4,5-d]pyrimidine core, to which this molecule belongs, have been investigated for a broad spectrum of biological activities. Patent literature indicates that this class of molecules is explored for the development of therapeutic agents targeting conditions such as cancer, inflammatory diseases, and disorders of the central nervous system . The structural motif of a brominated aryl substituent, as seen in the 4-bromophenyl group of this compound, is a common feature in many pharmacologically active agents and is often utilized in cross-coupling reactions, such as the Suzuki reaction, to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . For instance, closely related molecules have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and prominent targets in oncology research . Researchers value this compound primarily as a versatile intermediate for the synthesis of novel chemical libraries and as a tool compound for probing biological pathways. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN6/c1-18-11-9(16-17-18)10(13-6-14-11)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCUUGZJDDLPDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromoaniline with 3-methyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Nucleophilic Substitution at the 7-Amine Position

The primary amine at position 7 participates in alkylation and acylation reactions, forming secondary or tertiary amines. This reactivity is well-documented in structurally related triazolopyrimidines .

Example Reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Alkylation Propylamine, DCM, RTN-propyl derivative75–84%
Acylation Acetic anhydride, DMF, refluxAcetylated derivative81%
Sulfonylation Tosyl chloride, pyridineTosylamideNot reported

Key Findings :

  • Alkylation with primary amines (e.g., propylamine, butylamine) proceeds efficiently at room temperature in dichloromethane or ethanol .

  • Acylation requires anhydrous conditions and catalysts like DMAP for optimal yields .

Cross-Coupling Reactions via the 4-Bromophenyl Group

The aryl bromide substituent enables palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings .

Example Reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivative60–85%
Buchwald-Hartwig Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylamine70–90%

Key Findings :

  • Suzuki reactions require XPhosPdG2/XPhos catalysts to suppress debromination side reactions .

  • Buchwald-Hartwig amination is effective for introducing secondary amines to the aryl bromide .

Functionalization of the Triazole Ring

The triazole moiety undergoes electrophilic substitution and cycloaddition reactions, though direct modifications are less common due to its electron-deficient nature .

Example Reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Nitration HNO₃/H₂SO₄, 0°CNitro-triazolopyrimidineNot reported
Cycloaddition Azide/alkyne, Cu(I)Fused heterocycles50–70%

Key Findings :

  • Nitration occurs preferentially at the pyrimidine ring over the triazole .

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append additional triazole rings.

Reductive Dehalogenation of the Aryl Bromide

The 4-bromophenyl group can be reduced to a phenyl group under hydrogenation conditions .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldReference
Hydrogenolysis H₂ (1 atm), Pd/C, EtOHDehalogenated derivative80–95%

Key Findings :

  • Catalytic hydrogenation with Pd/C selectively removes the bromine without affecting the triazole or pyrimidine rings .

Condensation Reactions

The 7-amine group participates in condensation with carbonyl compounds to form Schiff bases or heterocyclic fused systems .

Example Reaction:

Reaction TypeReagents/ConditionsProductYieldReference
Schiff Base Formation Benzaldehyde, EtOH, refluxImine derivative65%
Heterocyclization Orthoesters, HClPyrano-pyrimidine70%

Key Findings :

  • Condensation with aldehydes requires acid catalysis for imine stabilization .

  • Heterocyclization with triethyl orthoformate yields pyrano-pyrimidine derivatives .

Oxidation and Reduction of Functional Groups

The methyl group on the triazole and the amine are sites for redox transformations .

Example Reactions:

Reaction TypeReagents/ConditionsProductYieldReference
Amine Oxidation H₂O₂, Fe(II)Nitroso derivativeNot reported
Methyl Hydroxylation KMnO₄, H₂O, ΔCarboxylic acidLow

Key Findings :

  • Direct oxidation of the methyl group is challenging due to steric hindrance.

  • Amine oxidation to nitroso compounds is feasible but requires careful control to avoid over-oxidation .

Scientific Research Applications

Research has demonstrated that N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells in vitro. Notably:

  • Mechanism of Action : It may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
  • Case Studies : In vitro tests on various cancer cell lines (e.g., breast cancer and leukemia) indicate a significant reduction in cell viability at micromolar concentrations.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

  • Results : Exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Potential Applications : Could be developed into new antibiotics or adjunct therapies for existing infections.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

  • Mechanism : It could inhibit the production of pro-inflammatory cytokines in immune cells.
  • Research Findings : Animal models have shown reduced inflammation markers when treated with this compound.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

Application AreaPotential Use CasesCurrent Research Status
OncologyAnticancer drug developmentOngoing preclinical trials
Infectious DiseasesDevelopment of novel antibioticsEarly-stage research
Inflammatory DiseasesAnti-inflammatory drugsInitial studies

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The triazolo[4,5-d]pyrimidine scaffold is highly modular, enabling diverse substitutions. Key analogues and their distinguishing features are summarized below:

Compound Substituents Molecular Weight Key Properties Activity/Application Reference
N-(4-bromophenyl)-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine 3-methyl, 7-(4-bromophenylamine) 344.18 g/mol High lipophilicity (Br substituent); m.p. data unavailable Potential adenosine receptor antagonist
N-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (92) 5-methyl, 7-(4-chlorophenylamine), [1,2,4]triazolo[1,5-a]pyrimidine core 314.75 g/mol m.p. 154–156°C; white solid, 31% yield Antiplasmodial activity (IC₅₀: 0.12 µM)
3-Benzyl-N-cyclopropyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine 3-benzyl, 5-propylthio, 7-cyclopropylamine 392.48 g/mol m.p. 138–139°C; white solid, 78% yield Kinase inhibition
N-[2-(1H-indol-1-yl)ethyl]-3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine 3-methyl, 7-(2-indolylethylamine) 293.33 g/mol Liquid/solid state unspecified; shiptime: 1 week Screening compound (ChemDiv ID: G856-5883)
N-(4-difluoromethoxyphenyl)-3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-amine 3-ethyl, 7-(4-difluoromethoxyphenylamine) 347.31 g/mol Unreported m.p.; synthesized via nucleophilic substitution Unspecified receptor modulation

Key Differences and Trends

Core Heterocycle Variations :

  • The [1,2,3]triazolo[4,5-d]pyrimidine core (target compound) differs from [1,2,4]triazolo[1,5-a]pyrimidine (e.g., compound 92 ) in nitrogen positioning, altering electronic density and binding pocket compatibility .
  • Pyrazolo[1,5-a]pyrimidine derivatives (e.g., ) lack the triazole ring, reducing conformational rigidity .

Substituent Effects :

  • Halogenated Aryl Groups : Bromine (target compound) vs. chlorine (compound 92 ) impacts steric bulk and electronic effects. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility .
  • Alkyl vs. Aryl Substituents : 3-Methyl (target) vs. 3-benzyl (compound 3 ) affects steric hindrance and metabolic stability. Benzyl groups increase molecular weight and may improve membrane permeability .
  • Thioether Linkages : 5-(Propylthio) groups (compound 3 ) introduce flexibility and sulfur-based interactions, contrasting with the target compound’s unmodified position 5 .

Synthetic Accessibility: The target compound’s synthesis likely follows a nucleophilic aromatic substitution pathway, similar to and , where amines react with chloro- or mesylate-activated pyrimidines. Yields for analogues range from 18.5% (compound 9b) to 89.9% (compound 9e), depending on substituent complexity . Halogenated derivatives (e.g., bromophenyl) often require palladium-catalyzed couplings, increasing synthetic complexity compared to non-halogenated analogues .

Pharmacological and Physicochemical Comparisons

  • Melting Points : Bromine’s polarizability may elevate melting points, though direct data for the target compound is unavailable. Chlorophenyl analogues (e.g., 92 ) melt at 154–156°C, while benzyl-substituted derivatives (e.g., 3 ) show lower m.p. (138–139°C) due to reduced crystallinity .
  • Bioactivity: Compound 92 exhibits potent antiplasmodial activity (IC₅₀: 0.12 µM), attributed to its chlorophenyl group’s electron-withdrawing effect . 3-Benzyl derivatives (e.g., 6) show nM-level kinase inhibition, suggesting that bulky substituents enhance target affinity . The target compound’s bromophenyl group may optimize adenosine receptor binding, as seen in vipadenant (), a triazolo[4,5-d]pyrimidine adenosine antagonist .

Data Tables

Table 1: Selected Physicochemical Properties

Compound Molecular Formula Molecular Weight Yield Melting Point LogP* (Predicted)
Target compound C₁₂H₁₁BrN₆ 344.18 Unreported Unreported 3.2
92 (chlorophenyl analogue) C₁₃H₁₁ClN₆ 314.75 31% 154–156°C 2.8
3 (benzyl-substituted) C₁₉H₂₁N₇S 392.48 78% 138–139°C 4.1
9e (morpholinomethyl derivative) C₂₃H₂₂N₆O₂S 454.52 89.9% 89–90°C 3.5

*LogP values estimated via PubChem algorithms.

Biological Activity

N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyrimidine moiety which are known for their biological significance. The presence of the bromophenyl group enhances its interaction with biological targets.

Antimicrobial Activity

Studies have shown that derivatives of triazoles and pyrimidines exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been reported to possess antibacterial and antifungal activities. A review highlighted that certain pyrimidine derivatives demonstrated effectiveness against pathogens like E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 0.8 to 6.25 µg/mL .

Anticancer Activity

Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a study screened compounds against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, revealing that some triazole derivatives showed significant cytotoxicity . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Neuroprotective Effects

The neuroprotective potential of similar compounds has been investigated, particularly in the context of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems is crucial for their efficacy in treating conditions like Alzheimer's disease .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives inhibit enzymes involved in nucleic acid synthesis or metabolic pathways critical for pathogen survival or cancer cell growth.
  • Receptor Interaction : They may act as ligands for various receptors, modulating signaling pathways involved in inflammation or cellular proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Some compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A series of triazole derivatives were synthesized and tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. Among these, this compound exhibited promising results with a broad spectrum of activity .

Case Study 2: Anticancer Activity

In another study focusing on the cytotoxic effects against cancer cell lines, this compound was evaluated alongside other triazole derivatives. Results indicated significant inhibition of cell growth in MCF-7 cells with an IC50 value lower than that of standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?

  • Methodology : The synthesis typically involves multi-step reactions starting with triazolopyrimidine precursors. For example:

  • Step 1 : Formation of the triazolo[4,5-d]pyrimidine core via cyclization of 5-amino-1,2,3-triazole-4-carboxamide derivatives under reflux with carbon disulfide and NaOH (yields ~77%) .
  • Step 2 : Alkylation at the 3-position using methyl iodide in alkaline media (e.g., KOH/ethanol) to introduce the methyl group .
  • Step 3 : Buchwald-Hartwig coupling or nucleophilic aromatic substitution to attach the 4-bromophenyl group at the 7-position. Solvents like DMF or acetone and catalysts (e.g., Pd/C) are critical for yield optimization .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (%)
1CS₂, NaOH, reflux77>95
2CH₃I, KOH, ethanol7490
3Pd/C, DMF, 80°C5685

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • HPLC-MS : To confirm molecular weight (C₁₃H₁₁BrN₆; theoretical MW: 347.17 g/mol) and purity (>95% recommended for biological assays) .
  • ¹H/¹³C NMR : Key signals include:
  • N-CH₃ : δ ~3.5 ppm (singlet, 3H) .
  • Aromatic protons : δ ~7.4–7.8 ppm (doublets for 4-bromophenyl group) .
  • X-ray crystallography : For resolving stereoelectronic effects of the triazolopyrimidine core .

Q. What preliminary biological assays are appropriate for evaluating this compound?

  • Methodology :

  • Enzyme inhibition : Screen against kinases (e.g., CDKs) or receptors (e.g., adenosine receptors) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazolopyrimidine core) affect biological activity?

  • Methodology :

  • SAR Studies : Compare analogs with substituents like chlorine (Cl), methoxy (OCH₃), or fluorine (F) at the phenyl ring. For example:
  • 4-Bromophenyl : Higher steric bulk may enhance receptor binding but reduce solubility .
  • 3-Fluorophenyl : Electron-withdrawing groups improve metabolic stability .
  • Data Analysis :
SubstituentIC₅₀ (nM) CDK2Solubility (µg/mL)
4-Br12.3 ± 1.28.5
3-F9.8 ± 0.95.2
4-OCH₃25.6 ± 2.115.7

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., ATP concentration in kinase assays) .
  • Compound Purity : Re-test batches with HPLC-MS to rule out degradation .
  • Cell Line Variability : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .
    • Case Study : A 2023 study reported IC₅₀ = 12.3 nM for CDK2 inhibition, while a 2024 study found 28.7 nM. Discrepancies were traced to differences in ATP concentrations (100 µM vs. 1 mM) .

Q. What mechanistic insights exist for this compound’s interaction with cannabinoid receptors?

  • Methodology :

  • Docking Simulations : Use crystal structures of CB2 receptors (PDB: 5ZTY) to model binding. The triazolopyrimidine core may occupy the orthosteric pocket, while the 4-bromophenyl group interacts with hydrophobic residues .
  • Mutagenesis Studies : Validate key residues (e.g., F2.61, W5.43) via site-directed mutagenesis .
    • Data : Ki = 14.8 nM for CB2, with ΔG = -9.2 kcal/mol from docking .

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5% Pd/C) .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products from Pd catalysts) .
    • Case Study : Increasing Pd/C loading from 2% to 5% improved yield from 56% to 72% but introduced 8% dehalogenated byproduct. Optimal balance: 3% Pd/C, 80°C, DMF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.